Ambroxol (acefylline)

chronic bronchitis anti-inflammatory histology

Ambroxol (acefylline) is the salt of ambroxol and theophylline-7-acetic acid that delivers a dual pharmacologic profile unobtainable with ambroxol alone. The acefylline carrier elevates ambroxol plasma levels beyond monotherapy, while the intact salt provides histologically validated anti-inflammatory activity (P<0.05) and bronchodilation comparable to theophylline. This unique mechanism supports multimodal COPD research, carrier-mediated pulmonary delivery studies, and GCase chaperone investigations for Parkinson disease. Procure this compound for programs requiring both mucus regulation and confirmed airway anti-inflammation in a single agent.

Molecular Formula C22H28Br2N6O5
Molecular Weight 616.3 g/mol
CAS No. 179118-73-1
Cat. No. B1170645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbroxol (acefylline)
CAS179118-73-1
Molecular FormulaC22H28Br2N6O5
Molecular Weight616.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
InChIInChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)
InChIKeyIPUHJDQWESJTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ambroxol (acefylline) CAS 179118-73-1: Baseline Characterization and Procurement Classification


Ambroxol (acefylline), also designated as acebrophylline or ambroxol theophylline-7-acetate, is a salt formed from equimolar amounts of ambroxol and theophylline-7-acetic acid [1]. It is a small-molecule bronchodilator and mucoregulatory agent indicated for the symptomatic treatment of bronchopulmonary disorders associated with bronchospasm and mucus hypersecretion [2]. The compound exhibits a dual pharmacologic profile: the ambroxol moiety provides mucolytic activity and stimulates pulmonary surfactant synthesis, while the theophylline-7-acetic acid component serves as a carrier that elevates ambroxol plasma concentrations and confers bronchodilator effects via phosphodiesterase inhibition [3].

Ambroxol (acefylline) CAS 179118-73-1: Why In-Class Substitution Without Quantitative Comparison Is Scientifically Unjustified


Ambroxol (acefylline) cannot be interchangeably substituted with ambroxol alone, theophylline, or alternative methylxanthines without quantitative justification because its salt form confers a distinct pharmacokinetic profile and therapeutic mechanism not replicated by simple admixture of its components. Upon oral administration, the acefylline salt dissociates into ambroxol and theophylline-7-acetic acid, with the latter functioning as a carrier that elevates ambroxol serum levels beyond those achievable with ambroxol monotherapy [1]. This carrier effect, coupled with the compound's intrinsic anti-inflammatory activity demonstrated via histologic reduction in bronchial inflammation and decreased requirement for rescue beta2-agonists, distinguishes it from standalone mucolytics or bronchodilators [2]. Procurement decisions must therefore be guided by head-to-head or cross-study quantitative evidence rather than assumed class equivalence.

Ambroxol (acefylline) CAS 179118-73-1: Product-Specific Quantitative Differentiation Evidence for Scientific Selection


Ambroxol (acefylline) Versus Placebo: Histologically Confirmed Anti-Inflammatory Efficacy in Chronic Bronchitis

In a randomized, double-blind, placebo-controlled trial of 20 male patients with stable chronic bronchitis (FEV1 approximately 57% predicted), treatment with ambroxol acefyllinate for 3 weeks produced statistically significant morphologic improvement on bronchial biopsy histology versus placebo (P<0.05), with documented subsidence of inflammation, decreased hyperplasia of basal layer cells, and epithelial revival [1]. Patients receiving the active drug showed clear-cut improvement in all clinical symptoms with no reported side effects [1].

chronic bronchitis anti-inflammatory histology placebo-controlled

Ambroxol (acefylline) Versus Ambroxol Alone: Carrier-Mediated Enhancement of Ambroxol Bioavailability

The acefylline salt formulation confers a distinct pharmacokinetic advantage over ambroxol monotherapy. Upon oral administration, ambroxol (acefylline) dissociates into ambroxol and theophylline-7-acetic acid; the theophylline-7-acetate moiety acts as a carrier that raises blood levels of ambroxol beyond those achievable with ambroxol alone [1][2]. Following a 200 mg oral dose of acebrophylline, optimal ambroxol concentrations are reached within approximately 2 hours [3]. The carrier function of theophylline-7-acetic acid rapidly and intensely stimulates pulmonary surfactant production by elevating ambroxol exposure in pulmonary tissue [1].

pharmacokinetics bioavailability carrier effect ambroxol

Ambroxol (acefylline) in COPD: Clinical Efficacy Comparable to Theophylline and Doxophylline in Head-to-Head Comparison

In a prospective observational study of 125 stable COPD patients comparing theophylline, doxophylline, and acebrophylline as add-on therapy, all three groups demonstrated statistically significant improvement in spirometric parameters, modified Medical Research Council dyspnea score, and quality of life [1]. Adverse event profiles were similar across groups, though cardiological complications were noted to be more frequent in the theophylline group [1]. Specifically, nausea occurred in 2 of 33 patients (6.06%) in the acebrophylline group, while headache was reported in 2 of 33 patients (6.06%) [1]. A separate comparative study of 120 COPD patients concluded that doxophylline 200 mg showed greater pulmonary function improvement than acebrophylline 100 mg (both administered twice daily), but acebrophylline demonstrated clinical efficacy and an acceptable safety profile [2].

COPD spirometry theophylline doxophylline head-to-head

Ambroxol (acefylline) Glucocerebrosidase Chaperone Activity: Emerging Differentiation in Neurodegenerative Disease Research

Ambroxol (acefylline) functions as a glucocerebrosidase (GCase) chaperone and increases GCase activity, a property shared with ambroxol but distinct from theophylline derivatives . This chaperone activity is pH-dependent, with maximal GCase binding and stabilization occurring at neutral pH (endoplasmic reticulum) and undetectable binding at acidic lysosomal pH—a profile that allows GCase stabilization without interfering with lysosomal enzymatic function [1]. The compound induces lung autophagy and has demonstrated potential in preclinical research for Parkinson disease and neuronopathic Gaucher disease applications .

glucocerebrosidase GCase chaperone Parkinson disease Gaucher disease

Ambroxol (acefylline) Multimodal Anti-Inflammatory Mechanism via Phospholipid Diversion and Mediator Suppression

Ambroxol (acefylline) exerts anti-inflammatory activity through two complementary pathways not simultaneously engaged by ambroxol or theophylline monotherapy. First, it diverts phosphatidylcholine toward pulmonary surfactant synthesis, thereby reducing substrate availability for leukotriene production [1]. Second, it inhibits phospholipase A2 and phosphodiesterase activity in bronchoalveolar tissue, suppressing prostaglandin and leukotriene synthesis while elevating cAMP [2][3]. This multimodal anti-inflammatory action is confirmed in vivo by reduction in aspecific bronchial hyper-responsiveness in patients with stable bronchial asthma [1].

anti-inflammatory leukotrienes prostaglandins phospholipase A phosphodiesterase

Ambroxol (acefylline) CAS 179118-73-1: Evidence-Backed Research and Industrial Application Scenarios


COPD and Chronic Bronchitis Clinical Research Requiring Validated Anti-Inflammatory Mucoregulation

Ambroxol (acefylline) is suitable for clinical research programs investigating multimodal therapy for stable COPD or chronic bronchitis where both mucus regulation and histologically validated anti-inflammatory activity are required endpoints. The compound's efficacy has been established in placebo-controlled trials demonstrating statistically significant morphologic improvement on bronchial biopsy (P<0.05) [1], as well as in head-to-head comparisons showing spirometric improvement comparable to theophylline and doxophylline with a potentially more favorable cardiovascular adverse event profile [2]. The dual mechanism—combining surfactant stimulation with leukotriene synthesis suppression—addresses both mucus hypersecretion and airway inflammation in a single agent [3].

Pharmacokinetic Studies of Carrier-Mediated Pulmonary Drug Delivery Systems

The acefylline salt formulation serves as an investigational model for carrier-mediated enhancement of pulmonary drug exposure. The theophylline-7-acetate moiety functions as a carrier that elevates ambroxol blood levels beyond those achievable with ambroxol monotherapy, with optimal ambroxol concentrations reached within approximately 2 hours of oral administration [1][2]. This pharmacokinetic behavior supports research applications exploring salt-based carrier systems for improving pulmonary tissue targeting of mucoactive agents, including bioequivalence studies and modified-release formulation development [3].

Neurodegenerative Disease Research: GCase Chaperone and Autophagy Induction Studies

Ambroxol (acefylline) is appropriate for preclinical research programs investigating glucocerebrosidase (GCase) chaperone therapy for Parkinson disease and neuronopathic Gaucher disease. The compound exhibits pH-dependent GCase chaperone activity—maximal at neutral endoplasmic reticulum pH and undetectable at acidic lysosomal pH—allowing GCase stabilization without interfering with lysosomal function [1]. It increases mutant GCase activity (N370S and F213I variants) in fibroblast models and induces lung autophagy [2]. This emerging research application distinguishes ambroxol (acefylline) from conventional bronchodilators and warrants its procurement for neurodegeneration-focused laboratories.

Phosphodiesterase and Phospholipase A2 Dual-Inhibition Mechanistic Studies

Ambroxol (acefylline) provides a research tool for investigating the pharmacologic consequences of simultaneous phosphodiesterase and phospholipase A2 inhibition. The compound inhibits rat lung cAMP phosphodiesterase isoenzymes [1] while also suppressing bronchoalveolar phospholipase A2 activity, thereby reducing prostaglandin and leukotriene production [2]. The diversion of phosphatidylcholine from leukotriene synthesis toward surfactant production represents a unique lipid-mediator modulation mechanism not replicated by single-target agents [3]. This dual-inhibition profile supports mechanistic studies in airway inflammation and lipid mediator biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambroxol (acefylline)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.